N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide
Description
N-[(1S)-2-Diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide-phosphine hybrid ligand critical in asymmetric catalysis. Its structure features two diphenylphosphanyl (PPh₂) groups, a stereogenic sulfur center in the sulfinamide moiety, and a stereochemically defined ethyl backbone. These elements enable precise control over enantioselective transformations, such as hydrogenations and cross-couplings, by modulating steric and electronic environments around metal centers .
Properties
Molecular Formula |
C37H39NOP2S |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H39NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-28,35H,29H2,1-4H3/t35-,42?/m1/s1 |
InChI Key |
BRPXMMWNFBEZDO-AAHGUQRTSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Imine Formation
The synthesis begins with the stereocontrolled condensation of 2-diphenylphosphinobenzaldehyde (1) and (R)-(+)-2-methylpropane-2-sulfinamide (Ellman’s sulfinamide) (2). Titanium(IV) isopropoxide serves as a Lewis acid, enabling the formation of the (R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylpropane-2-sulfinamide imine intermediate (3). This step achieves >99% diastereoselectivity due to the chiral environment imposed by the sulfinamide.
Reaction Conditions :
- Solvent: Anhydrous THF
- Temperature: 50°C, 20 h
- Workup: Extraction with ethyl acetate, drying over Na₂SO₄.
Diastereoselective Grignard Addition
The imine intermediate undergoes nucleophilic addition of a diphenylphosphanyl-containing Grignard reagent to install the second phosphorus center. Phenylmagnesium bromide or custom arylphosphine Grignard reagents are added at −78°C, followed by warming to room temperature. This step establishes the (1S)-configured carbon backbone.
Critical Parameters :
- Temperature control (−78°C to rt) ensures minimal epimerization.
- Excess Grignard reagent (1.2–1.5 equiv) drives complete conversion.
Sulfinamide Methylation
The secondary amine generated from Grignard addition is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield the N,2-dimethylpropane-2-sulfinamide moiety. This step proceeds in >90% yield under mild conditions.
Optimization Insights :
Phosphine Group Installation
A second diphenylphosphanyl group is introduced via Ullmann coupling or Stille cross-coupling at the aryl bromide intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide mediate the coupling with diphenylphosphine, achieving 70–85% yields.
Catalytic System :
Purification and Stereochemical Validation
The crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient) and recrystallized from ethanol/water. Chiral HPLC (Chiralpak IA column) confirms enantiopurity (>99% ee).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 20H, PPh₂), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.98 (s, 3H, NCH₃), 1.40 (s, 9H, C(CH₃)₃).
- [α]D²⁵ : +42.5° (c = 1.0, CHCl₃).
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors for imine formation and Grignard addition, reducing reaction times by 50%. Titanium(IV) isopropoxide is recycled via distillation, lowering production costs.
Process Metrics :
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Phosphine Oxidation : Conduct reactions under strict argon/N₂ atmosphere with degassed solvents.
- Epimerization : Avoid prolonged heating during imine formation; use low-temperature Grignard additions.
- Byproduct Formation : Employ scavengers (e.g., molecular sieves) to trap residual aldehydes.
Recent Innovations (2023–2025)
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₃₆H₃₇NOP₂S
- Molecular Weight : 593.7 g/mol
- IUPAC Name : N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide
- CAS Number : 1824731-39-6
The compound's intricate stereochemistry contributes to its ability to facilitate enantioselective reactions, making it a valuable reagent in organic synthesis and catalysis .
Catalysis
This compound serves as a chiral ligand in transition metal catalysis. Its application in various catalytic processes includes:
- Asymmetric Synthesis : The compound is pivotal in synthesizing chiral molecules, which are essential in pharmaceuticals and agrochemicals. It enhances the selectivity of reactions involving transition metals like palladium and platinum .
Organic Synthesis
The compound is utilized in several organic transformations:
- Oxidation and Reduction Reactions : It can be oxidized to form phosphine oxides or reduced to yield amines, facilitating the synthesis of complex organic molecules .
- Electrophilic Substitution : The phenyl groups present allow for electrophilic aromatic substitution reactions, making it useful in modifying aromatic compounds.
Biological Research
Research is ongoing to explore the potential biological activities of this compound:
- Antimicrobial Studies : Preliminary studies suggest that derivatives of sulfinamides may exhibit antimicrobial properties, potentially leading to new therapeutic agents .
- Interaction with Biomolecules : Investigations into how this compound interacts with various biomolecules could unveil its role in biological systems or its potential as a drug candidate .
Industrial Applications
In industrial settings, this compound is employed for the synthesis of fine chemicals and pharmaceuticals:
- Production Techniques : Industrial synthesis often utilizes optimized methods such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification, ensuring high yields and purity levels.
Case Study 1: Asymmetric Catalysis
A study demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed asymmetric reactions. The results showed significant enantioselectivity (up to 98% ee) in the formation of chiral products from achiral substrates .
A recent investigation assessed the antimicrobial properties of derivatives synthesized from this sulfinamide. The study revealed that certain derivatives exhibited notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals like palladium and platinum, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Variations
Similar compounds share the sulfinamide-phosphine framework but differ in substituents, stereochemistry, and backbone modifications. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Impact of Structural Differences on Catalytic Performance
Steric Effects
- Bulkier Backbones : Compounds like CAS 2222798-18-5 (molecular weight 485.62) introduce phenylmethyl groups, increasing steric hindrance. This can improve enantioselectivity in crowded transition states but may reduce reaction rates .
Stereochemical Variations
- The (1S) configuration in the target compound versus (1R) in CAS 1595319-89-3 leads to mirror-image catalytic environments, often resulting in opposite enantiomer selectivity .
Electronic Tuning
Comparative Performance in Catalysis
- Hydrogenation: The target compound’s dual PPh₂ groups likely enhance metal coordination stability compared to single-PPh₂ analogs (e.g., CAS 2757083-11-5), improving turnover numbers .
- Cross-Coupling : Bulky ligands like CAS 2222798-18-5 may suppress undesired β-hydride elimination in Suzuki-Miyaura reactions .
Biological Activity
General Properties:
- Molecular Formula :
- Molecular Weight : 593.7 g/mol
- CAS Number : 1824731-39-6
- Chemical Family : Phosphine ligands
- Purity : ≥95% .
This compound is primarily used as a chiral ligand in enantioselective reactions, owing to its ability to stabilize transition states and intermediates in catalytic processes .
1. Role in Asymmetric Synthesis
The compound's biological relevance stems from its use in synthesizing bioactive molecules through asymmetric catalysis. Its chiral nature facilitates enantioselective transformations, which are critical for producing pharmacologically active compounds with high specificity.
Key Findings:
- It has been employed in the synthesis of nitrogen heterocycles, which are core structures in many biologically significant molecules such as nucleic acids, vitamins, and hormones .
- The ligand enables diastereoselective and enantioselective reactions, crucial for creating compounds with desired stereochemistry .
Case Study:
A study involving tert-butanesulfinamide derivatives highlighted the utility of similar chiral sulfinamides in constructing nitrogen heterocycles with high diastereoselectivity (dr > 20:1) . These findings underscore the potential of this compound to contribute to analogous reaction pathways.
2. Catalytic Applications
The compound acts as a ligand in metal-catalyzed reactions, particularly palladium (Pd) and rhodium (Rh)-catalyzed processes. These reactions are vital for synthesizing biologically active molecules.
- The ligand coordinates with metal centers to form complexes that stabilize reactive intermediates.
- This interaction enhances the efficiency and selectivity of catalytic cycles, particularly in reduction and substitution reactions .
Example Reaction:
In asymmetric hydrogenation, the compound has shown high yields and enantioselectivity when paired with appropriate metal catalysts. Such reactions are pivotal for producing chiral drugs and agrochemicals .
3. Potential in Drug Development
The compound's ability to mediate the synthesis of enantiomerically pure molecules makes it valuable in pharmaceutical research. Many FDA-approved drugs contain nitrogen heterocycles or other chiral centers that could be synthesized using this ligand .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 593.7 g/mol |
| Biological Role | Chiral ligand for asymmetric synthesis |
| Key Applications | Synthesis of bioactive nitrogen heterocycles; catalysis |
| Mechanism | Stabilization of transition states |
Comparative Studies
Research comparing various chiral sulfinamides indicates that the compound's phosphine groups enhance its catalytic efficiency compared to simpler sulfinamides. This makes it particularly effective in complex organic transformations .
Limitations
While promising, its biological activity is indirect, as it functions primarily as a synthetic tool rather than exhibiting intrinsic pharmacological properties.
Q & A
[Basic] What synthetic strategies are employed to introduce the diphenylphosphanyl groups in this sulfinamide derivative?
The synthesis typically involves sequential palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to install the diphenylphosphanyl moieties. Key steps include:
- Use of pre-functionalized aryl halides or triflates as coupling partners.
- Strict control of reaction atmosphere (e.g., inert gas) to prevent oxidation of phosphine groups.
- Purification via column chromatography under nitrogen to isolate air-sensitive intermediates.
Stereochemical integrity is maintained by employing chiral sulfinamide precursors and low-temperature conditions to minimize epimerization. Confirmation of structural fidelity requires 31P NMR (to monitor phosphorus environments) and X-ray crystallography .
[Advanced] How can enantiomeric excess (ee) be optimized during the asymmetric synthesis of this compound?
Enantioselective synthesis is achieved through:
- Chiral auxiliaries : The tert-butylsulfinamide group acts as a chiral director, leveraging its rigid conformation to control stereochemistry during nucleophilic additions .
- Catalytic asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to enhance ee.
- Dynamic kinetic resolution : Adjusting reaction temperatures and solvents to favor one enantiomer.
Post-synthesis, ee is quantified via chiral HPLC using columns like Chiralpak IA/IB, with comparison to racemic standards .
[Basic] What spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- Multinuclear NMR : 1H and 13C NMR for backbone structure, 31P NMR (δ ~20–30 ppm) to confirm diphenylphosphanyl coordination.
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
- X-ray crystallography : Resolves absolute configuration and bond angles, refined using SHELXL .
- IR spectroscopy : Identifies sulfinamide S=O stretches (~1040 cm⁻¹) and P–C aromatic vibrations.
[Advanced] What challenges arise in resolving crystal structures of this compound, and how are they mitigated?
Common challenges include:
- Disorder in phosphanyl groups : Addressed by refining occupancy factors and using restraints in SHELXL.
- Twinned crystals : Data collected at low temperatures (e.g., 100 K) reduces thermal motion; integration with TWINABS software improves data quality.
- Weak diffraction : Synchrotron radiation enhances resolution for large, flexible molecules. Validation tools like PLATON ensure structural reliability .
[Advanced] How does the electronic nature of the diphenylphosphanyl groups influence catalytic applications?
The electron-rich diphenylphosphanyl moieties enhance metal-ligand interactions in catalysis by:
- Donating electron density to transition metals (e.g., Pd, Rh), stabilizing low oxidation states.
- Modulating steric bulk to control regioselectivity in cross-coupling or hydrogenation reactions.
Comparative studies with electron-deficient phosphines (e.g., P(OPh)₃) reveal accelerated oxidative addition rates in Pd-catalyzed reactions, confirmed via kinetic NMR experiments .
[Basic] What are common impurities in the synthesis, and how are they identified?
Impurities include:
- Phosphine oxides : Formed via oxidation during workup, detected by 31P NMR (δ ~25–30 ppm for P=O).
- Diastereomeric byproducts : Identified via chiral HPLC or NOE NMR experiments.
- Unreacted intermediates : Tracked by TLC and HRMS.
Purification involves sequential silica gel chromatography (hexane/EtOAc gradients) and recrystallization from toluene .
[Advanced] How can computational methods aid in predicting this compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : For stereochemical outcomes in nucleophilic additions.
- Electronic properties : Natural Bond Orbital (NBO) analysis quantifies phosphorus electron donation.
- Solvent effects : COSMO-RS simulations predict solubility and aggregation behavior.
Experimental validation via cyclic voltammetry assesses redox potentials, correlating with computed HOMO/LUMO gaps .
[Basic] What handling precautions are critical for this compound in catalytic studies?
- Air sensitivity : Store under argon or nitrogen; use gloveboxes for weighing.
- Light protection : Amber vials prevent photodegradation of sulfinamide groups.
- Thermal stability : Differential scanning calorimetry (DSC) screens for exothermic decomposition above 150°C.
Safety protocols align with TCI America’s guidelines for phosphine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
